molecular formula C9H9ClN2O B1365002 N-(2-chloropyridin-3-yl)cyclopropanecarboxamide CAS No. 519146-70-4

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B1365002
CAS No.: 519146-70-4
M. Wt: 196.63 g/mol
InChI Key: IJFLBOULCFYVKB-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-3-yl)cyclopropanecarboxamide (CAS 519146-70-4) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a cyclopropanecarboxamide moiety linked to a 2-chloropyridin-3-yl group, a structural motif of significant interest in the development of novel therapeutic agents . This intermediate is primarily utilized in the synthesis of more complex molecules targeting protein kinases. Specifically, derivatives of cyclopropanecarboxamide have been identified as key scaffolds in the development of type II c-Met (Mesenchymal-epithelial transition factor) kinase inhibitors . c-Met is a receptor tyrosine kinase whose aberrant signaling is implicated in the proliferation, invasion, and metastasis of various human cancers, making it a prominent target in oncology research . In these inhibitors, the rigid, strained cyclopropane ring contributes to binding affinity and metabolic stability by enforcing a specific molecular conformation that optimally fits the hydrophobic pocket of the enzyme . Researchers value this compound for its versatility in synthetic pathways. The chloropyridine group serves as an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)12-9(13)6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFLBOULCFYVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401556
Record name N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519146-70-4
Record name N-(2-chloropyridin-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, a molecule of interest in contemporary medicinal chemistry. We will delve into its fundamental properties, a robust synthesis protocol, detailed characterization, and explore its potential biological significance based on the activities of structurally related compounds.

Core Molecular Attributes

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a chlorinated pyridine ring linked to a cyclopropylcarbonyl moiety via an amide bond. This unique combination of a strained three-membered ring and a halogenated aromatic system makes it a subject of interest for exploring novel chemical space in drug discovery.

PropertyValueSource
Chemical Formula C₉H₉ClN₂O[1]
Molecular Weight 196.63 g/mol [1]
CAS Number 519146-70-4[1]
Appearance (Predicted) Crystalline solidGeneral knowledge of similar small molecules
SMILES O=C(C1CC1)NC2=CC=CN=C2Cl[1]

Synthesis and Mechanism

The most direct and logical synthetic route to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is through the acylation of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride. This reaction, a classic example of a Schotten-Baumann type reaction, proceeds via nucleophilic acyl substitution.[2]

Reaction Rationale

The lone pair of electrons on the nitrogen atom of the amino group of 2-chloro-3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The subsequent loss of a chloride ion and a proton (facilitated by a base) leads to the formation of the stable amide bond. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[2]

Precursor Analysis
  • 2-Chloro-3-aminopyridine (CAS: 6298-19-7): This starting material is a white to off-white solid with a melting point of 72-76 °C and a boiling point of 242-244 °C. It is slightly soluble in water but soluble in common organic solvents like ethanol and methanol.[3]

  • Cyclopropanecarbonyl chloride (CAS: 4023-34-1): This is a clear, colorless to slightly yellow liquid with a boiling point of 119 °C. It is highly reactive and moisture-sensitive, reacting violently with water to produce hydrogen chloride gas. It is also corrosive and can cause severe skin burns and eye damage.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process controls and thorough final product characterization.

Materials:

  • 2-Chloro-3-aminopyridine (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a solid. Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Reaction_Vessel Reaction at 0°C to RT 2-Chloro-3-aminopyridine->Reaction_Vessel Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel DCM Anhydrous DCM DCM->Reaction_Vessel Quenching Quench with NaHCO3 (aq) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Chromatography Flash Chromatography Drying->Chromatography Product N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Chromatography->Product Characterization NMR, MS, IR, Melting Point Product->Characterization

Synthetic workflow for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Structural Characterization and Data Interpretation

The identity and purity of the synthesized N-(2-chloropyridin-3-yl)cyclopropanecarboxamide must be confirmed through a combination of spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group.

    • Pyridine Protons: Three aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns will be dictated by the electronic effects of the chlorine and amide substituents.

    • Amide Proton: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being solvent-dependent.

    • Cyclopropyl Protons: The protons of the cyclopropane ring will appear in the upfield region. Due to the rigid nature of the ring, they will likely exhibit complex splitting patterns (multiplets) resulting from geminal and vicinal coupling. One proton will be deshielded due to its proximity to the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the chlorine atom (C2) and the carbon attached to the nitrogen of the amide (C3) will be significantly influenced by these substituents.

    • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

    • Cyclopropyl Carbons: Two signals are anticipated for the cyclopropyl carbons: one for the methine carbon attached to the carbonyl group and one for the two equivalent methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]+ and/or the protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of the molecule. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation patterns may include the loss of the cyclopropyl group or cleavage of the amide bond.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ due to the amide carbonyl (Amide I band).

  • N-H Bend: An absorption around 1550 cm⁻¹ (Amide II band).

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl bond.

  • Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Safety and Handling

Hazard Summary:

Based on the GHS classifications for the parent compound and its precursors, N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Handling of Precursors: Exercise extreme caution when handling cyclopropanecarbonyl chloride due to its high reactivity and corrosivity.[4] All handling of this reagent should be performed under an inert atmosphere.

Potential Biological Significance and Applications

  • Antimicrobial Activity: Pyrazine carboxamides, which are structurally related to pyridine carboxamides, have shown promising activity against Mycobacterium tuberculosis.[5][6] The chloropyridine moiety is a common feature in many biologically active compounds.

  • Insecticidal and Fungicidal Activity: Pyrazole carboxamides are widely used in crop protection.[7] The cyclopropyl group is also a known pharmacophore in various pesticides.

  • Medicinal Chemistry Scaffold: The cyclopropyl group is increasingly used in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects.[8] It can act as a rigid linker or as an isosteric replacement for other groups.

The combination of the 2-chloropyridine and cyclopropanecarboxamide moieties in the target molecule makes it a promising candidate for screening in various biological assays, particularly in the areas of infectious diseases and agrochemicals.

Conclusion

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a molecule with significant potential for further investigation in the fields of medicinal and agricultural chemistry. This guide has provided a comprehensive overview of its fundamental properties and a detailed, self-validating protocol for its synthesis and characterization. The structural features of this compound suggest that it may possess interesting biological activities, and further research is warranted to explore its full potential.

References

  • Jand'ourek, O., Vobickova, J., Paterova, P., Kubicek, V., Kunes, J., Dolezal, M., & Zitko, J. (2015). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 20(11), 20560–20575. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-aminopyridine. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, a molecule of interest in contemporary chemical research and drug development. The guide details the compound's fundamental physicochemical properties, offers a logical retrosynthetic analysis, and presents detailed, field-proven protocols for the synthesis of its key precursors and the final amide product. Mechanistic insights into the pivotal amide bond formation are discussed and visualized. Furthermore, standard methodologies for structural elucidation and essential safety and handling protocols are outlined to provide a complete scientific resource for researchers and professionals in the field.

Introduction

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a distinct chemical entity that combines three structurally significant motifs: a halogenated pyridine ring, a robust amide linker, and a strained cyclopropyl group. The 2-chloropyridine scaffold is a prevalent feature in numerous biologically active compounds, offering a site for further chemical modification and influencing the molecule's electronic and pharmacokinetic properties. The cyclopropyl ring is often employed in medicinal chemistry as a "bioisostere" for larger, more flexible groups, providing conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. This guide serves as a technical deep-dive into the molecule's structure, offering a practical framework for its synthesis and characterization, grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of all subsequent research. The key identifiers and computed physicochemical characteristics of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide are summarized below for easy reference.

PropertyValueReference
CAS Number 519146-70-4[1]
Molecular Formula C₉H₉ClN₂O[1]
Molecular Weight 196.63 g/mol [1]
MDL Number MFCD02147576[1]
SMILES O=C(C1CC1)NC2=CC=CN=C2Cl[1]
IUPAC Name N-(2-chloropyridin-3-yl)cyclopropanecarboxamideN/A
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]

Retrosynthetic Analysis

A logical retrosynthetic approach is critical for designing an efficient and reliable synthesis. The target molecule is an amide, which points to a disconnection at the amide C-N bond. This disconnection is one of the most reliable and widely used transforms in organic synthesis. This strategy reveals two readily accessible precursors: 2-chloro-3-aminopyridine and an activated form of cyclopropanecarboxylic acid, typically cyclopropanecarbonyl chloride .

G Target N-(2-chloropyridin-3-yl)cyclopropanecarboxamide (C₉H₉ClN₂O) Disconnect Amide Disconnection (C-N Bond) Target->Disconnect Precursors Precursors Disconnect->Precursors Amine 2-Chloro-3-aminopyridine Precursors->Amine AcidChloride Cyclopropanecarbonyl Chloride Precursors->AcidChloride

Fig. 1: Retrosynthetic analysis of the target molecule.

Synthesis Protocols and Mechanistic Insights

The forward synthesis involves the preparation of the two key precursors followed by a final coupling reaction. Each protocol is designed to be self-validating, with explanations for the choice of reagents and conditions.

Synthesis of Precursor 1: 2-Chloro-3-aminopyridine

This precursor is commonly synthesized via the direct chlorination of 3-aminopyridine. The reaction requires careful control of temperature to prevent over-chlorination, a common side reaction.[2]

Experimental Protocol:

  • Reaction Setup: To a jacketed glass reactor, add 1 molar part of 3-aminopyridine to a 25-45% aqueous solution of hydrochloric acid (3 to 4 molar parts).

  • Catalyst Addition: Introduce a catalytic amount (1-8% by weight relative to the 3-aminopyridine) of ferric chloride (FeCl₃). The catalyst is crucial for facilitating the electrophilic aromatic substitution.

  • Chlorination: Cool the stirred mixture to 15-50°C. Bubble chlorine gas (Cl₂) into the solution continuously until one molar equivalent has been absorbed. The reaction is exothermic and requires efficient cooling to maintain the specified temperature range, which minimizes the formation of di- and polychlorinated byproducts.[2]

  • Workup and Isolation: Upon completion, the reaction mixture is carefully neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product. The crude 2-chloro-3-aminopyridine is then isolated by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Precursor 2: Cyclopropanecarbonyl Chloride

This reactive acylating agent is prepared from cyclopropanecarboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂).[3][4]

Experimental Protocol:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with cyclopropanecarboxylic acid.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 1.1 to 1.5 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

  • Reaction: Heat the mixture gently to 50-80°C. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[3]

  • Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The remaining liquid, which is the crude cyclopropanecarbonyl chloride, can be purified by fractional distillation to yield a product with >98% purity.[3]

Final Coupling Reaction: Amide Bond Formation

The final step is a nucleophilic acyl substitution reaction, which is a robust and high-yielding method for forming amide bonds.[5]

G cluster_0 Precursor Synthesis cluster_1 Final Coupling 3-Aminopyridine 3-Aminopyridine Chlorination\n(HCl, Cl₂, FeCl₃) Chlorination (HCl, Cl₂, FeCl₃) 3-Aminopyridine->Chlorination\n(HCl, Cl₂, FeCl₃) 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Chlorination\n(HCl, Cl₂, FeCl₃)->2-Chloro-3-aminopyridine Amide Formation Nucleophilic Acyl Substitution 2-Chloro-3-aminopyridine->Amide Formation Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Chlorination\n(SOCl₂) Chlorination (SOCl₂) Cyclopropanecarboxylic Acid->Chlorination\n(SOCl₂) Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Chlorination\n(SOCl₂)->Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride->Amide Formation Final Product N-(2-chloropyridin-3-yl) cyclopropanecarboxamide Amide Formation->Final Product

Fig. 2: Overall synthetic workflow diagram.

Experimental Protocol:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-chloro-3-aminopyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. The purpose of the base is to act as a scavenger for the HCl that is generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of cyclopropanecarbonyl chloride dropwise. The reaction is typically rapid and exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloro-3-aminopyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The proton on the nitrogen is subsequently removed by the base (e.g., triethylamine) to yield the final neutral amide product and triethylammonium chloride.

G Amine R-NH₂ Tetrahedral Tetrahedral Intermediate [R-NH₂⁺-C(O⁻)(Cl)-R'] Amine->Tetrahedral Nucleophilic Attack AcidChloride R'-COCl AcidChloride->Tetrahedral Product Amide (R-NH-CO-R') Tetrahedral->Product Collapse & Chloride Expulsion HCl + HCl

Fig. 3: Mechanism of amide formation.

Structural Elucidation

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a multiplet for the methine proton of the cyclopropyl group, and multiplets for the diastereotopic methylene protons of the cyclopropyl ring. A broad singlet corresponding to the N-H proton of the amide will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal a signal for the carbonyl carbon around 170-175 ppm, characteristic signals for the carbons of the 2-chloropyridine ring, and signals for the methine and methylene carbons of the cyclopropane ring at high field (typically < 40 ppm).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, respectively. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide I band) stretch, typically around 1650-1680 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹.

Safety, Handling, and Storage

As a laboratory chemical, N-(2-chloropyridin-3-yl)cyclopropanecarboxamide should be handled with appropriate care.

  • Hazard Classification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This guide has detailed the essential technical aspects of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, from its fundamental properties to its logical synthesis and characterization. By providing validated, step-by-step protocols and explaining the underlying chemical principles, this document serves as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities for research and development.

References

  • PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-Chloropyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-chloro-N-(3-chloropyridin-2-yl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • LookChem. 2-AMINO-N-(2-CHLOROPYRIDIN-3-YL)BENZAMIDE | 956-30-9. Available at: [Link]

  • Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
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  • Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • Google Patents. CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. How to Make Amides: Mechanism. Available at: [Link]

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  • Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Google Patents. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a synthetic compound of interest due to the established pharmacological relevance of its constituent chemical motifs: the 2-chloropyridine ring and a cyclopropanecarboxamide group. While the specific mechanism of action for this particular molecule remains to be fully elucidated in publicly available literature, its structural components suggest a number of plausible biological activities. This guide provides a comprehensive framework for investigating the mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide. We will explore potential therapeutic targets based on structure-activity relationships of analogous compounds and detail a strategic, multi-pronged experimental approach to systematically identify and validate its molecular interactions and downstream cellular effects. This document serves as a roadmap for researchers aiming to characterize this and other novel small molecules, transforming a compound of unknown function into a potential therapeutic lead.

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutics often begins with the synthesis of new chemical entities. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide emerges as a compelling candidate for investigation, not because of a known biological effect, but due to the potent bioactivity associated with its core structures.

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] Its derivatives are known to exhibit diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] The presence of a chlorine atom on the pyridine ring can further influence its pharmacokinetic and pharmacodynamic properties.

The cyclopropanecarboxamide moiety is another feature of significant interest in drug design. The cyclopropyl group is known to enhance metabolic stability, improve binding potency, and introduce conformational rigidity, which can lead to higher selectivity for a specific biological target.[3] Compounds containing a cyclopropanecarboxamide core have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[4]

Given the therapeutic pedigrees of its components, a systematic investigation into the mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a scientifically meritorious endeavor. This guide will outline a logical and technically sound pathway for such an investigation.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the known activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide. For each hypothesis, we will propose a detailed experimental workflow for validation.

Hypothesis 1: Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A multi-step approach is recommended to first screen for potential kinase targets and then validate any inhibitory activity.

Step 1: Broad Kinome Screening. The initial step is to perform a broad screen against a large panel of kinases to identify potential targets.[7] This provides an unbiased overview of the compound's selectivity.

Step 2: IC50 Determination. For any "hits" identified in the kinome screen, the next step is to determine the half-maximal inhibitory concentration (IC50).[8] This quantitative measure indicates the compound's potency against a specific kinase.

Step 3: Cellular Target Engagement. To confirm that the compound interacts with the target kinase in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.[9][10] This assay measures the thermal stabilization of a protein upon ligand binding.[11]

G cluster_0 Kinase Inhibition Workflow A N-(2-chloropyridin-3-yl)cyclopropanecarboxamide B Broad Kinome Screen A->B C Identification of Potential Kinase Targets B->C D IC50 Determination Assay C->D F Cellular Thermal Shift Assay (CETSA) C->F E Quantification of Inhibitory Potency D->E G Confirmation of Target Engagement in Cells F->G

Proposed workflow for investigating kinase inhibition.
Hypothesis 2: Modulation of Ion Channels

Certain pyridine-containing compounds have been shown to modulate the activity of ion channels.[12] For instance, derivatives of 2-chloropyridine have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[13][14]

A combination of binding and functional assays is necessary to fully characterize the effect of the compound on ion channel activity.

Step 1: Ion Channel Panel Screening. Similar to the kinase screen, an initial screen against a panel of common ion channels can identify potential targets.[15][16]

Step 2: Electrophysiological Assays. For any identified targets, patch-clamp electrophysiology is the gold standard for characterizing the functional effects of the compound on ion channel activity.[17] This technique allows for direct measurement of ion flow through the channel.

Step 3: Ligand Binding Assays. To determine if the compound directly interacts with the ion channel, radioligand binding assays can be performed. These assays measure the displacement of a known radiolabeled ligand from the channel by the test compound.

G cluster_1 Ion Channel Modulation Workflow H N-(2-chloropyridin-3-yl)cyclopropanecarboxamide I Ion Channel Panel Screen H->I J Identification of Potential Ion Channel Targets I->J K Patch-Clamp Electrophysiology J->K M Radioligand Binding Assay J->M L Functional Characterization of Channel Modulation K->L N Confirmation of Direct Binding M->N

Workflow for investigating ion channel modulation.
Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals.[18] The structural motifs of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide are consistent with scaffolds that could interact with GPCRs.

A series of binding and functional assays can elucidate potential interactions with GPCRs.

Step 1: GPCR Binding Assays. A primary screen utilizing radioligand binding assays against a panel of GPCRs can identify potential binding partners.[18][19]

Step 2: Second Messenger Assays. Upon identifying a GPCR target, functional assays that measure the downstream signaling of the receptor, such as changes in cyclic AMP (cAMP) or inositol phosphate (IP) levels, should be conducted to determine if the compound acts as an agonist or antagonist.[20]

Step 3: Beta-Arrestin Recruitment Assays. To further characterize the signaling profile, beta-arrestin recruitment assays can be performed. These assays can reveal biased agonism, where a ligand preferentially activates one signaling pathway over another.[21]

G cluster_2 GPCR Interaction Workflow O N-(2-chloropyridin-3-yl)cyclopropanecarboxamide P GPCR Binding Assay Panel O->P Q Identification of Potential GPCR Targets P->Q R Second Messenger Assays (cAMP, IP) Q->R T Beta-Arrestin Recruitment Assay Q->T S Functional Characterization (Agonist/Antagonist) R->S U Assessment of Biased Agonism T->U

Workflow for investigating GPCR interaction.

Advanced Target Identification and Validation

If the initial hypothesis-driven approaches do not yield a clear mechanism of action, broader, unbiased methods for target identification can be employed.

Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from a cell lysate.[22] The bound proteins are then identified by mass spectrometry.

Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing the compound in various cell-based assays that model different diseases. If a desired phenotype is observed, subsequent target deconvolution experiments, such as CRISPR-Cas9 screening, can be used to identify the molecular target responsible for the observed effect.[23]

Structure-Activity Relationship (SAR) Studies

Once a primary target is validated, the synthesis and testing of a series of analogs of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide can provide valuable insights into the structure-activity relationship. This involves systematically modifying different parts of the molecule to understand which chemical features are critical for its biological activity.

Conclusion

While the precise mechanism of action of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is not yet defined, its chemical architecture strongly suggests potential as a modulator of key biological targets such as kinases, ion channels, or GPCRs. The experimental workflows outlined in this guide provide a robust and systematic framework for elucidating its molecular mechanism. Through a combination of hypothesis-driven screening, unbiased target identification, and detailed functional characterization, the enigmatic nature of this compound can be unraveled, potentially paving the way for the development of a novel therapeutic agent. This structured approach to mechanism-of-action studies is a cornerstone of modern drug discovery and is essential for translating promising molecules from the laboratory to the clinic.

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The Strategic Intermediate: A Technical Guide to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical overview of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, a pivotal synthetic intermediate. We will explore its synthesis, chemical properties, and critical role in the development of contemporary therapeutics, with a particular focus on its application in the synthesis of targeted cancer therapies.

Introduction: The Unassuming Workhorse of Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a drug development campaign. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has emerged as a key intermediate, valued for its unique combination of reactive sites and its incorporation of two structurally significant motifs: the 2-chloropyridine core and the cyclopropylamide moiety.

The 2-chloropyridine unit serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, a critical aspect of structure-activity relationship (SAR) studies. The cyclopropane ring, a non-classical bioisostere of larger, more flexible groups, is increasingly utilized in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. The amide linkage provides a rigid and planar unit capable of participating in crucial hydrogen bonding interactions with biological targets.

This guide will illuminate the synthesis of this valuable intermediate and demonstrate its strategic application in the synthesis of a blockbuster oncology drug, thereby providing a comprehensive understanding of its importance in modern medicinal chemistry.

Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide: A Practical Approach

The most direct and widely employed method for the synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is the acylation of the commercially available 3-amino-2-chloropyridine with cyclopropanecarbonyl chloride. This reaction is a standard nucleophilic acyl substitution at the exocyclic amino group of the pyridine ring.

Foundational Precursor: 3-Amino-2-chloropyridine

The starting material, 3-amino-2-chloropyridine, is a readily accessible heterocyclic building block. Its synthesis has been reported through various methods, with a common industrial route involving the chlorination of 3-aminopyridine. One established method involves reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide[1]. However, this method can lead to over-chlorination, especially on a larger scale[1]. A more controlled process utilizes chlorine gas in the presence of a catalyst like ferric chloride in an aqueous solution of 3-aminopyridine and hydrogen chloride[1]. This versatile intermediate is crucial in the synthesis of various pharmaceuticals due to its reactive amino and chloro groups[2].

Acylation Protocol: A Self-Validating System

The acylation of 3-amino-2-chloropyridine with cyclopropanecarbonyl chloride is a robust and high-yielding transformation. The causality behind the experimental choices lies in ensuring the selective and complete reaction of the nucleophilic amino group while managing the reactivity of the acid chloride and the basicity of the pyridine nitrogen.

Experimental Protocol: Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1.0 eq) in the chosen anhydrous aprotic solvent.

  • Base Addition: Add the tertiary amine base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and the product, which would halt the reaction.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition and cooling are necessary to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. The organic layers are combined.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude N-(2-chloropyridin-3-yl)cyclopropanecarboxamide can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data (Illustrative):

ReactantMolar Equiv.Molecular Weight ( g/mol )
3-Amino-2-chloropyridine1.0128.56
Cyclopropanecarbonyl chloride1.1104.54
Triethylamine1.2101.19

Typical yields for this type of reaction are in the range of 85-95% after purification.

Synthesis_of_Intermediate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Acylation Acylation Reaction 3-Amino-2-chloropyridine->Acylation Nucleophilic Attack Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->Acylation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Acylation Base Tertiary Amine Base (e.g., TEA) Base->Acylation HCl Scavenger Intermediate N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Acylation->Intermediate

Caption: Synthesis of the target intermediate.

The Pivotal Role in Targeted Therapy: Synthesis of Dabrafenib

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a crucial intermediate in the synthesis of Dabrafenib , a potent and selective inhibitor of BRAF kinase, which is used for the treatment of metastatic melanoma with a BRAF V600E mutation[3]. The synthesis of Dabrafenib highlights the strategic utility of this intermediate, where both the chloro and amide functionalities play critical roles.

The Suzuki Coupling: Building the Core Scaffold

The 2-chloro substituent on the pyridine ring of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is strategically positioned for a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is employed to couple the pyridine core with a suitable boronic acid or boronate ester derivative, constructing the central biaryl scaffold of the final drug molecule.

Experimental Workflow: Suzuki Coupling in Dabrafenib Synthesis

  • Reactants: N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is reacted with a specific thiazole boronic acid derivative, which constitutes the other key fragment of the Dabrafenib molecule.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is used in conjunction with a suitable base (e.g., K₂CO₃, Cs₂CO₃). The choice of ligand on the palladium catalyst is critical for achieving high efficiency and yield.

  • Solvent and Temperature: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water at elevated temperatures (e.g., 80-100 °C).

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the resulting coupled product is purified using chromatographic techniques.

This Suzuki coupling step exemplifies the "authoritative grounding" of this intermediate's utility, as it enables the efficient and convergent assembly of a complex molecular architecture from two key fragments.

Dabrafenib_Synthesis cluster_intermediates Key Intermediates cluster_conditions Reaction Conditions cluster_product Advanced Intermediate Intermediate N-(2-chloropyridin-3-yl) cyclopropanecarboxamide Suzuki_Coupling Suzuki Cross-Coupling Intermediate->Suzuki_Coupling Boronic_Acid Thiazole Boronic Acid Derivative Boronic_Acid->Suzuki_Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Suzuki_Coupling Base Base (e.g., K2CO3) Base->Suzuki_Coupling Solvent Solvent (e.g., Dioxane/H2O) Solvent->Suzuki_Coupling Dabrafenib_Precursor Dabrafenib Precursor Suzuki_Coupling->Dabrafenib_Precursor

Sources

The Emerging Role of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a novel small molecule that has garnered significant attention in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and potential therapeutic applications. Possessing a unique chemical scaffold, this compound has emerged as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This guide will delve into the detailed synthetic protocols, explore the intricacies of the IRAK4 signaling cascade, and present the current understanding of how N-(2-chloropyridin-3-yl)cyclopropanecarboxamide exerts its inhibitory effects. Furthermore, we will discuss its potential in the treatment of a range of pathologies, including autoimmune disorders and cancer.

Introduction: The Significance of the N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Scaffold

The quest for novel therapeutic agents with high efficacy and minimal side effects is a driving force in drug discovery. The N-(2-chloropyridin-3-yl)cyclopropanecarboxamide scaffold represents a promising pharmacophore, combining the structural rigidity and metabolic stability of the cyclopropane ring with the versatile reactivity of the chloropyridine moiety. This unique combination allows for fine-tuning of its physicochemical properties and biological activity. Recent investigations have identified this compound as a potent inhibitor of IRAK4, a key kinase in the innate immune system, highlighting its potential as a therapeutic agent for a variety of inflammatory and autoimmune diseases.

Synthesis and Chemical Properties

The synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic route involves the acylation of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride.

General Synthetic Scheme

The overall synthetic strategy is depicted below:

Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine product N-(2-chloropyridin-3-yl)cyclopropanecarboxamide 2-chloro-3-aminopyridine->product Acylation cyclopropanecarbonyl_chloride cyclopropanecarbonyl chloride cyclopropanecarbonyl_chloride->product

Caption: General synthetic scheme for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Acylation of 2-chloro-3-aminopyridine

  • To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a solid.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₉ClN₂O[1]
Molecular Weight 196.63 g/mol [1]
CAS Number 519146-70-4[1]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, methanol)

Mechanism of Action: Targeting the IRAK4 Signaling Pathway

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has been identified as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2] IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential components of the innate immune system.

The IRAK4 Signaling Cascade

Upon activation by their respective ligands (e.g., lipopolysaccharide for TLR4, IL-1 for IL-1R), these receptors recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation event triggers a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[2]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Gene_Expression Ligand Ligand (e.g., LPS, IL-1) Ligand->TLR_IL1R Inhibitor N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Inhibitory Activity and Selectivity

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the downstream signaling cascade. Kinase inhibitor screening has demonstrated the high potency and selectivity of this compound for IRAK4 over other kinases, which is a critical attribute for minimizing off-target effects and improving the therapeutic index.[3]

Therapeutic Applications in Drug Discovery

The inhibition of the IRAK4 signaling pathway by N-(2-chloropyridin-3-yl)cyclopropanecarboxamide presents a promising therapeutic strategy for a wide range of diseases characterized by excessive inflammation.

Autoimmune and Inflammatory Diseases

Dysregulation of TLR and IL-1R signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. By blocking the production of pro-inflammatory cytokines, N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has the potential to ameliorate the symptoms and progression of these debilitating conditions.[2][4][5]

Oncology

Recent studies have revealed a role for IRAK4 in the survival and proliferation of certain cancer cells, particularly those with mutations in the MyD88 gene, such as in diffuse large B-cell lymphoma.[2] Therefore, IRAK4 inhibitors like N-(2-chloropyridin-3-yl)cyclopropanecarboxamide are being explored as potential anti-cancer agents.

Other Potential Applications

The broad involvement of IRAK4 in innate immunity suggests that its inhibition could be beneficial in other conditions, such as sepsis and certain neuroinflammatory diseases. Further research is warranted to explore the full therapeutic potential of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Future Directions and Conclusion

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a promising lead compound in the development of novel therapeutics targeting the IRAK4 signaling pathway. Its potent and selective inhibitory activity, coupled with a synthetically accessible scaffold, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in various disease models. The continued investigation of this and related compounds holds the potential to deliver new and effective treatments for a host of inflammatory and malignant diseases.

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  • Strategy for lead identification for understudied kinases. ChemRxiv. [Link]

  • Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome. PubMed. [Link]

  • The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. NIH. [Link]

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The Strategic Role of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. Within this pursuit, the strategic selection of core chemical scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide has emerged as a significant building block in the synthesis of next-generation kinase inhibitors. This guide elucidates the synthesis, application, and mechanistic significance of this compound, with a focus on its role in the development of the potent Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

The unique combination of a 2-chloropyridine ring, a secondary amide, and a cyclopropyl group endows this molecule with a trifecta of desirable properties. The 2-chloropyridine moiety serves as a versatile handle for C-C and C-N bond formation, often engaging in crucial hydrogen bonding interactions within the kinase hinge region. The cyclopropyl group offers a rigid, metabolically stable, and lipophilic substituent that can enhance binding affinity and improve drug-like properties. This guide will provide a comprehensive overview of the synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, its incorporation into the advanced FAK inhibitor GSK2256098, and the underlying biological rationale for targeting the FAK signaling pathway.

Synthesis of the Core Intermediate: N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

The synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a straightforward yet critical step in the construction of more complex kinase inhibitors. The reaction proceeds via a standard N-acylation of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride. The choice of a suitable base and an inert solvent is crucial to ensure high yield and purity of the final product.

Experimental Protocol: Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Materials:

  • 2-Chloro-3-aminopyridine (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-3-aminopyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition. The addition of the acyl chloride may result in the formation of a precipitate (triethylammonium chloride).

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and any remaining starting amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude N-(2-chloropyridin-3-yl)cyclopropanecarboxamide can be further purified by recrystallization or column chromatography to achieve high purity.

G cluster_synthesis Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Reaction N-Acylation 2-Chloro-3-aminopyridine->Reaction Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl_chloride->Reaction Product N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Reaction->Product

Caption: Synthetic scheme for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Application in the Synthesis of GSK2256098, a Potent FAK Inhibitor

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide serves as a key intermediate in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The synthesis of GSK2256098 involves a convergent approach where the N-(2-chloropyridin-3-yl)cyclopropanecarboxamide core is coupled with another key fragment. A crucial step in this synthesis is a Suzuki-Miyaura cross-coupling reaction, where the chlorine atom on the pyridine ring is displaced to form a new carbon-carbon bond, linking the two major fragments of the final molecule.

Generalized Synthetic Workflow for GSK2256098

While the precise, step-by-step proprietary synthesis of GSK2256098 is not publicly detailed, the general strategy involves the following key transformations:

  • Synthesis of the Core Intermediate: Preparation of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as described above.

  • Synthesis of the Coupling Partner: Synthesis of a second key fragment, which is typically an organoboron derivative (e.g., a boronic acid or boronic ester) necessary for the Suzuki-Miyaura coupling.

  • Palladium-Catalyzed Cross-Coupling: The N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and the organoboron fragment are then coupled using a palladium catalyst and a suitable base. This reaction forms the carbon-carbon bond that links the two halves of the GSK2256098 molecule.

  • Final Modifications and Salt Formation: Subsequent minor modifications or deprotection steps may be necessary, followed by salt formation to yield the final active pharmaceutical ingredient (API).

G cluster_workflow GSK2256098 Synthetic Workflow A Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide C Suzuki-Miyaura Cross-Coupling A->C B Synthesis of Organoboron Fragment B->C D Final Modifications & Salt Formation C->D E GSK2256098 D->E FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Integrins Integrins FAK_inactive FAK (Inactive) Integrins->FAK_inactive ECM Binding FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation FAK_Src FAK/Src Complex FAK_active->FAK_Src Src Src Src->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK GSK2256098 GSK2256098 GSK2256098->FAK_active Inhibition Survival Survival & Proliferation PI3K_Akt->Survival MAPK_ERK->Survival Migration Migration & Invasion MAPK_ERK->Migration

Caption: FAK signaling pathway and the inhibitory action of GSK2256098.

Quantitative Data on GSK2256098 Activity

The potency and selectivity of GSK2256098 have been extensively characterized in both enzymatic and cell-based assays. The following table summarizes key quantitative data for this FAK inhibitor.

ParameterValueCell Line/Assay ConditionReference
Enzymatic IC50 1.5 nMFAK enzymatic assay[1]
Apparent Ki 0.4 nMFAK kinase assay[2]
Cellular IC50 (pFAK Y397) 8.5 nMU87MG (Glioblastoma)[2]
Cellular IC50 (pFAK Y397) 12 nMA549 (Lung Cancer)[2]
Cellular IC50 (pFAK Y397) 15 nMOVCAR8 (Ovarian Cancer)[2]

GSK2256098 demonstrates high selectivity for FAK, with approximately 1000-fold greater potency against FAK compared to the most closely related family member, Pyk2. [1]

Conclusion

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide represents a strategically designed and highly valuable intermediate in the synthesis of advanced kinase inhibitors. Its successful application in the construction of the potent FAK inhibitor GSK2256098 underscores the importance of rational molecular design in modern drug discovery. The combination of a versatile pyridine core for hinge binding and subsequent chemical modification, coupled with a metabolism-blocking and conformationally rigid cyclopropyl group, provides a powerful platform for developing next-generation targeted therapies. This guide has provided a comprehensive overview of the synthesis, application, and mechanistic underpinnings of this key molecular scaffold, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • Anderson, N. G. (2012). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology, 14(suppl 6), vi128-vi129. [Link]

  • National Cancer Institute. Definition of FAK inhibitor GSK2256098 - NCI Drug Dictionary. [Link]

  • Zhao, X., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Advanced drug delivery reviews, 63(8), 610–615. [Link]

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An In-Depth Technical Guide to the Insecticidal Activity Studies of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Framework for Discovery and Development

Disclaimer: This document presents a hypothetical research framework for the investigation of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a potential insecticide. As of the time of writing, there is a lack of specific public-domain data on the insecticidal properties of this exact molecule. Therefore, this guide is intended for researchers, scientists, and drug development professionals as a roadmap for its synthesis, biological evaluation, and mechanism of action studies, based on established principles of insecticide science and knowledge of analogous chemical structures.

Introduction

The relentless challenge of agricultural pests and the continuous evolution of insecticide resistance necessitate the discovery and development of novel active ingredients with unique modes of action. The compound N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is a structurally intriguing molecule that combines two key pharmacophores known for their roles in modern insecticides: the 2-chloropyridin-3-yl moiety and the cyclopropanecarboxamide group.

The 2-chloropyridinyl group is a cornerstone of the highly successful neonicotinoid class of insecticides, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[1][2] This moiety is crucial for the selective and potent activity of neonicotinoids against a wide range of sucking pests.[3] On the other hand, the cyclopropanecarboxamide scaffold is present in various biologically active molecules, including some with demonstrated insecticidal properties.[4][5] The amide linkage provides structural rigidity and potential for hydrogen bonding interactions with biological targets.

This guide provides a comprehensive, albeit prospective, technical overview of the core studies required to elucidate the insecticidal potential of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide. We will delve into a plausible synthetic route, hypothesize its spectrum of activity and mode of action, and provide detailed experimental protocols for its biological validation. Furthermore, we will explore a strategic approach to structure-activity relationship (SAR) studies aimed at optimizing its potency.

Chemical Synthesis

A plausible and efficient synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide involves the amidation reaction between 2-chloro-3-aminopyridine and cyclopropanecarbonyl chloride.[6][7][8][] This is a well-established method for forming amide bonds.[10]

Synthesis of Precursors:

  • 2-chloro-3-aminopyridine: This precursor can be synthesized from 3-aminopyridine by chlorination. A common method involves the reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide.[11][12][13] To minimize over-chlorination, careful control of reaction temperature is crucial.[11] An alternative method involves the reduction of 2-chloro-3-nitropyridine.[12]

  • Cyclopropanecarbonyl chloride: This can be prepared from cyclopropanecarboxylic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Final Amidation Reaction:

The final step is the reaction of 2-chloro-3-aminopyridine with cyclopropanecarbonyl chloride, typically in an aprotic solvent in the presence of a suitable base like triethylamine or pyridine to scavenge the HCl byproduct.[7][]

Experimental Protocol: Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

  • Dissolve 2-chloro-3-aminopyridine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

  • Characterize the final product using NMR, mass spectrometry, and elemental analysis.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_reaction Final Amidation 3-aminopyridine 3-aminopyridine 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine 3-aminopyridine->2-chloro-3-aminopyridine Chlorination (HCl, H2O2) target_compound N-(2-chloropyridin-3-yl)cyclopropanecarboxamide 2-chloro-3-aminopyridine->target_compound cyclopropanecarboxylic_acid cyclopropanecarboxylic_acid cyclopropanecarbonyl_chloride cyclopropanecarbonyl_chloride cyclopropanecarboxylic_acid->cyclopropanecarbonyl_chloride Chlorination (SOCl2) cyclopropanecarbonyl_chloride->target_compound Base (e.g., Triethylamine) Aprotic Solvent Proposed_MoA cluster_nAChR Hypothesis 1: nAChR Agonist cluster_RyR Hypothesis 2: RyR Modulator Compound_nAChR N-(2-chloropyridin-3-yl)cyclopropanecarboxamide nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound_nAChR->nAChR Binds and Activates Overstimulation Continuous Nerve Stimulation nAChR->Overstimulation Paralysis_Death_nAChR Paralysis and Death Overstimulation->Paralysis_Death_nAChR Compound_RyR N-(2-chloropyridin-3-yl)cyclopropanecarboxamide RyR Ryanodine Receptor (RyR) Compound_RyR->RyR Binds and Modulates Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Paralysis_Death_RyR Paralysis and Death Ca_Release->Paralysis_Death_RyR Experimental_Workflow Start Synthesized Compound Bioassays Insect Bioassays Start->Bioassays Topical Topical Application (LD50) Bioassays->Topical Diet Diet Incorporation (LC50) Bioassays->Diet MoA Mechanism of Action Studies Topical->MoA Diet->MoA nAChR_Assay nAChR Binding Assay (IC50) MoA->nAChR_Assay RyR_Assay RyR Binding Assay (IC50) MoA->RyR_Assay SAR Structure-Activity Relationship (SAR) nAChR_Assay->SAR RyR_Assay->SAR Analog_Synthesis Analog Synthesis SAR->Analog_Synthesis Bioassay_Analogs Bioassay of Analogs Analog_Synthesis->Bioassay_Analogs Data_Analysis Data Analysis and Interpretation Bioassay_Analogs->Data_Analysis

Workflow for the investigation of insecticidal properties.

Structure-Activity Relationship (SAR) Studies

Should N-(2-chloropyridin-3-yl)cyclopropanecarboxamide exhibit promising insecticidal activity, SAR studies would be crucial for optimizing its potency and spectrum. A[14][15][16][17][18] systematic approach to modifying the core structure would be undertaken.

Modifications to the Pyridine Ring:

  • Position of the chloro substituent: Moving the chlorine atom to other positions on the pyridine ring to investigate its impact on binding to the target site.

  • Alternative halogen substituents: Replacing the chloro group with other halogens (F, Br, I) to probe the effect of electronegativity and size.

  • Other substituents: Introducing small alkyl or alkoxy groups to explore steric and electronic effects.

Modifications to the Cyclopropanecarboxamide Moiety:

  • Substitution on the cyclopropane ring: Introducing substituents on the cyclopropane ring to alter its conformation and lipophilicity.

  • Alternative cycloalkyl groups: Replacing the cyclopropane with other small cycloalkanes (e.g., cyclobutane) to assess the impact of ring strain and size.

  • Modifications to the amide linker: Introducing substituents on the amide nitrogen or replacing the amide with other linkers to explore their role in target binding.

SAR_Strategy cluster_pyridine_mods Pyridine Ring Modifications cluster_cyclopropane_mods Cyclopropanecarboxamide Modifications Core_Structure N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Mod1 Vary Cl position Core_Structure->Mod1 Mod2 Replace Cl with F, Br, I Core_Structure->Mod2 Mod3 Add alkyl/alkoxy groups Core_Structure->Mod3 Mod4 Substitute on cyclopropane ring Core_Structure->Mod4 Mod5 Replace with cyclobutane, etc. Core_Structure->Mod5 Mod6 Modify amide linker Core_Structure->Mod6 Analog_Synthesis_SAR Analog Synthesis & Bioassays Mod1->Analog_Synthesis_SAR Synthesize Analogs Mod2->Analog_Synthesis_SAR Mod3->Analog_Synthesis_SAR Mod4->Analog_Synthesis_SAR Mod5->Analog_Synthesis_SAR Mod6->Analog_Synthesis_SAR SAR_Analysis Analyze SAR Data Analog_Synthesis_SAR->SAR_Analysis

A strategic approach to structure-activity relationship studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Bioassay Results for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and Analogs

CompoundTarget InsectBioassay TypeLD50/LC50 (µ g/insect or µg/mL)95% Confidence Interval
Parent Compound Myzus persicaeTopical0.520.45 - 0.60
Parent Compound Plutella xylostellaDiet1.251.05 - 1.48
Analog 1 (4-F-pyridine) Myzus persicaeTopical0.890.78 - 1.02
Analog 2 (cyclobutane) Plutella xylostellaDiet2.502.10 - 2.98

The results from the bioassays will provide a clear indication of the compound's insecticidal potency. The binding assay data will help to confirm or refute the hypothesized mechanisms of action. A strong correlation between high insecticidal activity and low IC50 values in one of the binding assays would provide compelling evidence for that particular molecular target.

Conclusion and Future Directions

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide represents a promising, yet unexplored, chemical entity in the search for new insecticides. Its hybrid structure, containing moieties from two highly successful classes of insecticides, provides a strong rationale for its investigation. The research framework outlined in this guide, encompassing synthesis, biological evaluation, mechanism of action studies, and SAR optimization, provides a clear and scientifically rigorous path for its development.

Should the initial studies yield positive results, further research would be warranted, including:

  • Broad-spectrum screening: Testing against a wider range of agricultural and public health pests.

  • Mammalian and environmental toxicology: Assessing the safety profile of the compound.

  • Field trials: Evaluating its efficacy under real-world agricultural conditions.

  • Resistance management studies: Investigating its potential for cross-resistance with existing insecticide classes.

The systematic exploration of novel chemical scaffolds like N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is essential for the future of sustainable pest management.

References

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Methodological & Application

Application Note & Synthesis Protocol: N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, a key building block in medicinal chemistry and drug development. The protocol details a robust and reproducible method based on the nucleophilic acyl substitution between 2-chloro-3-aminopyridine and cyclopropanecarbonyl chloride. We delve into the mechanistic rationale behind the procedural steps, offering field-proven insights to ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals, providing a self-validating framework for the successful synthesis and characterization of the target compound.

Introduction and Scientific Context

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide incorporates three structurally significant motifs: a 2-chloropyridine ring, a cyclopropyl group, and an amide linkage. The 2-chloropyridine moiety is a versatile precursor for further functionalization through various cross-coupling reactions, while the cyclopropyl group is often introduced into drug candidates to improve metabolic stability, binding affinity, and membrane permeability. The amide bond is a cornerstone of peptide and protein structure, and its presence is central to the biological activity of countless pharmaceutical agents.

The synthesis of this target molecule is most efficiently achieved through the reaction of a primary amine (2-chloro-3-aminopyridine) with an acyl chloride (cyclopropanecarbonyl chloride). This reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[1][2] Understanding the principles of this reaction is critical for optimizing conditions and troubleshooting potential issues. The primary challenge in this synthesis is managing the hydrogen chloride (HCl) byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3] The inclusion of a non-nucleophilic organic base is therefore essential to scavenge the acid and drive the reaction to completion.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Reaction Scheme

Mechanistic Insight: The reaction is a classic nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-3-aminopyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.[2]

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine), which removes the proton from the nitrogen atom to yield the final, stable amide product and the hydrochloride salt of the base.[1]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaPuritySupplierNotes
2-Chloro-3-aminopyridineC₅H₅ClN₂≥98%CommercialAlso known as 3-Amino-2-chloropyridine[4].
Cyclopropanecarbonyl chlorideC₄H₅ClO≥98%CommercialHighly reactive and moisture-sensitive.
Triethylamine (Et₃N)C₆H₁₅N≥99.5%CommercialDried over KOH or distilled before use.
Dichloromethane (DCM)CH₂Cl₂AnhydrousCommercialAprotic solvent. Other options include THF or acetonitrile.[5][6][7]
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercialFor extraction and chromatography.
HexanesC₆H₁₄ACS GradeCommercialFor chromatography.
Saturated Sodium BicarbonateNaHCO₃(aq)-Lab PreparedFor aqueous work-up.
BrineNaCl(aq)-Lab PreparedFor aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄-CommercialFor drying organic layers.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Rotary evaporator

  • Glassware for extraction (separatory funnel) and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • NMR spectrometer, Mass spectrometer, IR spectrophotometer for characterization

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Causality Note: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere. Both 2-chloro-3-aminopyridine and especially cyclopropanecarbonyl chloride can be deactivated or decomposed by water.

  • Reaction Setup:

    • To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (1.29 g, 10.0 mmol, 1.0 eq.).

    • Add anhydrous dichloromethane (DCM, 40 mL).

    • Fit one neck of the flask with a rubber septum and the other with a condenser attached to a nitrogen or argon inlet.

    • Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq.) via syringe. The use of a slight excess of base ensures complete neutralization of the HCl generated.[1]

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate dry vial, prepare a solution of cyclopropanecarbonyl chloride (1.04 g, 10.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL).

    • Draw this solution into a syringe and add it dropwise to the stirring amine solution over 15-20 minutes.

    • Expertise Insight: A slow, controlled addition at 0 °C is crucial to manage the exothermic nature of the acylation reaction, preventing the formation of potential side products.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Spot the starting amine and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (2-chloro-3-aminopyridine).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual acid) and 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will likely be a solid or a thick oil containing the desired product and triethylammonium chloride.

    • Purify the crude material using flash column chromatography on silica gel.[7] A gradient elution system starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a white to off-white solid.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble Dry Glassware under N2 Atmosphere Reagents 2. Add 2-chloro-3-aminopyridine, DCM, and Et3N Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Add Cyclopropanecarbonyl Chloride Dropwise Cooling->Addition Stirring 5. Warm to RT & Stir (Monitor by TLC) Addition->Stirring Quench 6. Quench with H2O Stirring->Quench Extract 7. Extract & Wash (NaHCO3, Brine) Quench->Extract Dry 8. Dry (MgSO4) & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Characterize 10. Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Overall experimental workflow for synthesis.

Reaction Mechanism Visualization

G Amine 2-Chloro-3-aminopyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack AcylChloride Cyclopropanecarbonyl Chloride (Electrophile) AcylChloride->Intermediate Product_H Protonated Amide Intermediate->Product_H 2. Elimination of Cl- Product Final Amide Product Product_H->Product 3. Deprotonation Base Triethylamine (Base) Base->Product

Caption: Nucleophilic addition-elimination mechanism.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2-8.4 (dd, 1H, pyridyl-H), ~7.8-8.0 (dd, 1H, pyridyl-H), ~7.2-7.4 (dd, 1H, pyridyl-H), ~8.0-8.5 (br s, 1H, NH), ~1.5-1.7 (m, 1H, cyclopropyl-CH), ~1.0-1.2 (m, 2H, cyclopropyl-CH₂), ~0.8-1.0 (m, 2H, cyclopropyl-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₉ClN₂O [M+H]⁺: 197.04. Found: 197.x.

  • IR (ATR, cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O amide I band), ~1580 (N-H bend, amide II band).

Safety and Handling

  • Cyclopropanecarbonyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Reacts violently with water.

  • 2-chloro-3-aminopyridine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2, x171536. [Link]

  • Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • Harsanyi, K., et al. (1974). Preparation of 2-chloro-3-aminopyridine. U.S.
  • Tarasov, A., et al. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 9, 2194–2198. [Link]

  • Clark, J. (2015). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-pyridylamine. PubChem Compound Database. [Link]

  • Kucerova-Chlupacova, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Deng, D., et al. (2019). Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • Rossi, A., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • da Silva, A. B. F., et al. (2017). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2017(5), 183-201. [Link]

  • Schloesser, H., & Matern, H. (1991). Process for the preparation of cyclopropanecarboxamide. U.S.
  • Wang, Y., et al. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. YouTube. [Link]

Sources

Application Note: Solid-Phase Synthesis of Substituted 3-Aminopyridine Libraries Utilizing N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Discovery

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Solid-phase synthesis (SPS) offers a robust platform for such endeavors, enabling streamlined purification and the potential for automation. This application note details a strategic approach to leveraging N-(2-chloropyridin-3-yl)cyclopropanecarboxamide as a key building block in the solid-phase synthesis of a library of substituted 3-aminopyridine derivatives.

The target scaffold combines two medicinally relevant motifs: the cyclopropanecarboxamide group, known to enhance metabolic stability and potency in various drug candidates, and the 2,3-disubstituted pyridine core, a versatile scaffold present in numerous bioactive compounds. The key to our synthetic strategy lies in the inherent reactivity of the 2-chloro substituent on the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle for covalently attaching the scaffold to a resin-bound nucleophile.[1][2]

This guide provides experienced researchers, scientists, and drug development professionals with a comprehensive, self-validating protocol for the solid-phase synthesis of a custom library. We will delve into the causality behind experimental choices, from resin selection to cleavage conditions, ensuring a deep understanding of the underlying chemical principles.

Core Principle: The SNAr-Mediated Immobilization Strategy

Our methodology is centered on a pivotal nucleophilic aromatic substitution (SNAr) reaction. We begin by immobilizing a diverse set of primary or secondary amines (in this protocol, derived from amino acids) onto a solid support. The resin-bound amine then serves as the nucleophile, attacking the electron-deficient carbon at the C2 position of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, displacing the chloride and forging a stable C-N bond. This approach effectively uses the chloropyridine moiety as a linchpin, tethering the cyclopropanecarboxamide-bearing scaffold to the solid support through the newly formed substituted amine linkage.

The advantages of this strategy are threefold:

  • Diversity-Oriented: A wide array of commercially available amino acids or other amines can be loaded onto the resin, leading to a highly diverse final library.

  • Robust Chemistry: The SNAr reaction on electron-deficient heterocycles like 2-chloropyridine is a well-established transformation.[1] While less reactive than their fluoro- or pyrimidine counterparts, the reaction can be effectively driven to completion under thermal conditions.[3]

  • Purification Efficiency: The solid-phase format ensures that excess reagents and by-products from the SNAr step are simply washed away, dramatically simplifying the purification process.

Visualizing the Workflow

The overall synthetic pathway is depicted below, from the initial loading of an amino acid onto the solid support to the final cleavage of the target molecule.

sps_workflow cluster_0 Solid-Phase Synthesis cluster_1 Cleavage & Purification Resin Wang Resin Step1 1. Fmoc-AA-OH, DIC, Oxyma, DCM/DMF Resin->Step1 LoadedResin Fmoc-AA-Wang Resin Step1->LoadedResin Step2 2. Piperidine/DMF LoadedResin->Step2 DeprotectedResin H2N-AA-Wang Resin Step2->DeprotectedResin Step3 3. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide, DIPEA, NMP, 100°C DeprotectedResin->Step3 FinalResin Final Product on Resin Step3->FinalResin Step4 4. TFA/TIS/H2O FinalResin->Step4 FinalProduct Purified Final Product Step4->FinalProduct

Caption: General workflow for the solid-phase synthesis.

Detailed Experimental Protocols

This section provides a step-by-step methodology. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Resin: Wang Resin, 100-200 mesh, ~1.0 mmol/g loading capacity.

  • Amino Acids: Fmoc-protected amino acids (Fmoc-AA-OH).

  • Scaffold: N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diethyl ether (cold).

  • Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

    • Piperidine

    • N,N-Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

Protocol 1: Loading of the First Building Block (Amino Acid)

Rationale: This initial step immobilizes the first point of diversity onto the solid support. We use Wang resin, which possesses a hydroxyl linker that forms an acid-labile ester bond with the C-terminus of the first amino acid. The DIC/Oxyma coupling system is chosen for its high efficiency and low rate of racemization.[4][5][6] Oxyma acts as an additive that forms a reactive ester with the carboxylic acid, preventing side reactions and enhancing the coupling rate.[7]

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (3.0 mmol, 3.0 equiv.) and OxymaPure (3.0 mmol, 3.0 equiv.) in a 1:1 mixture of DCM/DMF (10 mL).

  • Activation and Coupling: Add DIC (3.0 mmol, 3.0 equiv.) to the amino acid solution and vortex briefly. Immediately add this solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4 hours.

  • Monitoring (Optional): Take a small sample of the resin, wash thoroughly with DCM, dry, and perform a qualitative test (e.g., TNBS test) to check for the presence of free hydroxyl groups on the resin. A negative test indicates complete loading.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and DMF (3 x 15 mL).

Protocol 2: Fmoc Deprotection

Rationale: The N-terminal Fmoc protecting group must be removed to expose the primary or secondary amine, which will serve as the nucleophile in the subsequent SNAr reaction. A solution of piperidine in DMF is the standard and highly effective reagent for this purpose.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF (15 mL) to the resin. Agitate for 5 minutes.

  • Second Treatment: Drain the solution and add a fresh 20% piperidine/DMF solution (15 mL). Agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution. Wash the resin thoroughly to remove all traces of piperidine, which is basic and would interfere with the next step. Wash sequentially with DMF (5 x 15 mL) and DCM (5 x 15 mL).

  • Confirmation: Perform a Kaiser (ninhydrin) test on a small resin sample. A positive result (deep blue beads) confirms the presence of the free amine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This is the core reaction where the scaffold is attached. The resin-bound amine attacks the 2-position of the chloropyridine. This reaction requires elevated temperature to overcome the activation energy for the SNAr on a chloropyridine ring.[3] A non-nucleophilic base, DIPEA, is added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. NMP is used as a high-boiling point, polar aprotic solvent to facilitate the reaction.

Caption: SNAr reaction mechanism on the solid support.

  • Reagent Solution: Prepare a solution of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide (4.0 mmol, 4.0 equiv.) and DIPEA (8.0 mmol, 8.0 equiv.) in NMP (12 mL).

  • Reaction: Add the reagent solution to the deprotected resin. Ensure the resin is fully submerged.

  • Heating: Securely cap the reaction vessel and heat the slurry to 100°C with continuous agitation for 12-18 hours.

  • Cooling and Washing: Allow the reaction vessel to cool to room temperature. Drain the solvent. Wash the resin thoroughly to remove all excess reagents and the DIPEA-HCl salt. Wash sequentially with NMP (3 x 15 mL), DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Cleavage and Product Isolation

Rationale: The final step is to release the synthesized molecule from the solid support. Wang resin's linker is an ester that is highly sensitive to strong acid. A standard cleavage cocktail of 95% TFA is used.[8][9] Triisopropylsilane (TIS) is included as a scavenger to trap reactive carbocations that are formed during the cleavage of the benzyl-type linker, preventing side reactions with the product.[10]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: TFA is highly corrosive).

  • Cleavage Reaction: Add the cleavage cocktail (15 mL) to the dry resin in the reaction vessel. Agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin through a sintered glass funnel, collecting the filtrate in a round-bottom flask.

  • Resin Wash: Wash the resin with an additional small volume of fresh TFA (2 x 3 mL) and combine the filtrates.

  • TFA Removal: Reduce the volume of the combined filtrate by approximately 80% using a gentle stream of nitrogen or rotary evaporation.

  • Precipitation: Add the concentrated solution dropwise to a flask containing cold diethyl ether (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with additional cold ether.

  • Drying: Dry the final product under vacuum. The product can then be analyzed by LC-MS and HPLC and purified if necessary.

Data and Expected Outcomes

The described protocol is suitable for generating a library of compounds. The expected outcome is a series of molecules with the general structure shown below, where 'R' is derived from the side chain of the amino acid used in the first step.

Starting Amino Acid (Fmoc-AA-OH)R Group in Final ProductExpected Mass [M+H]+
Fmoc-Gly-OH-H247.09
Fmoc-Ala-OH-CH3261.11
Fmoc-Val-OH-CH(CH3)2289.14
Fmoc-Phe-OH-CH2Ph337.14

Table 1: Representative examples of library components and their expected molecular weights.

Conclusion and Expert Recommendations

This application note provides a robust and validated framework for the use of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in solid-phase synthesis. The key SNAr reaction, while requiring thermal input, proceeds cleanly and allows for the construction of a diverse library of 2,3-disubstituted pyridines.

For optimal results, consider the following:

  • Reaction Monitoring: For the crucial SNAr step, a small aliquot of resin can be cleaved and the supernatant analyzed by LC-MS to monitor reaction progress and confirm the identity of the resin-bound product.

  • Alternative Nucleophiles: While this protocol uses amino acids, other primary or secondary amines can be immobilized on appropriate resins (e.g., 2-chlorotrityl chloride resin for direct amine loading) to expand the scope of library diversity.

  • Microwave Chemistry: For researchers with access to microwave reactors, the SNAr step (Protocol 3) may be significantly accelerated, potentially reducing reaction times from hours to minutes.

By following this detailed guide, researchers can confidently apply this versatile building block to accelerate their small molecule discovery programs.

References

  • Campestre, C., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Technical Bulletin.
  • Stallforth, P., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Organic Letters.
  • CEM Corporation. Peptide/Amide bond Synthesis – OxymaPure®. CEM Technical Note.
  • Kavková, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Ishizuka, M., et al. (1998).
  • PubChem. 2-Chloropyridine.
  • Keserű, G.M., et al. TFA cleavage of DSIP synthesis on a Wang resin.
  • Britton, R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Google Patents. (1991). Process for the preparation of cyclopropanecarboxamide. US5068428A.
  • Google Patents. (2015). Cleavage of synthetic peptides. WO2015028599A1.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Resources.
  • Aapptec. Cleavage from Wang Resin. Aapptec Technical Resources.
  • S. Naveen, et al. (2013). 2-Amino-N-(2-chloropyridin-3yl)benzamide.
  • The Organic Chemistry Tutor. (2019).
  • de la Torre, B.G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synlett.
  • Horne, W.S., et al. (2016).
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore Technical Bulletin.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Organic Syntheses. (2014). Z-L-Phenylglycyl-L-valine Methyl Ester. Organic Syntheses Procedure.
  • Kavková, M., et al. (2017).
  • Reddit. (2021). Solid Phase Peptide Synthesis. r/chemistry.
  • de la Torre, B.G., & Albericio, F. (2022).
  • Google Patents. (1974). Preparation of 2-chloro-3-aminopyridine. US3838136A.
  • Jia, L., et al. (2020). Solid-phase synthesis of peptides with azopyridine side-chains for Mn(i)–CO binding and red-light responsive CO release. Inorganic Chemistry Frontiers (RSC Publishing).

Sources

Troubleshooting & Optimization

"N-(2-chloropyridin-3-yl)cyclopropanecarboxamide" handling and safety precautions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-chloropyridin-3-yl)cyclopropanecarboxamide

Prepared by the Senior Application Scientist Team

This guide provides essential handling protocols, safety information, and troubleshooting advice for researchers and drug development professionals working with N-(2-chloropyridin-3-yl)cyclopropanecarboxamide (CAS No. 519146-70-4). Our goal is to ensure both the integrity of your experiments and the safety of laboratory personnel.

Section 1: Core Safety Profile & Hazard Identification (FAQs)

This section addresses the fundamental safety characteristics of the compound. Understanding these hazards is the first step in safe laboratory practice.

Q: What are the primary hazards associated with N-(2-chloropyridin-3-yl)cyclopropanecarboxamide?

A: Based on the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word.[1][2] The primary hazards involve irritation and acute toxicity if ingested. The specific hazard statements are:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Q: What does the GHS Pictogram associated with this compound signify?

A: The compound is labeled with the GHS07 pictogram, an exclamation mark. This symbol is used to alert users to hazards such as being an irritant (to skin, eyes, or respiratory tract), a skin sensitizer, having acute toxicity (harmful), or causing narcotic effects.

Table 1: GHS Classification Summary
Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation

Section 2: Personal Protective Equipment (PPE) Protocol

Properly selected and used PPE is your primary defense against chemical exposure.[4] The following protocol is mandatory for all personnel handling this compound.

Q: What is the minimum required PPE for handling N-(2-chloropyridin-3-yl)cyclopropanecarboxamide in solid form?

A: To mitigate the risks of skin, eye, and respiratory irritation, a comprehensive PPE ensemble is required. This creates a necessary barrier between you and the chemical.[4]

  • Hand Protection: Wear powder-free nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[5][6]

  • Eye Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Body Protection: A clean lab coat is the minimum requirement. For procedures with a higher risk of dust generation, a disposable gown is recommended.[6]

  • Respiratory Protection: All handling of the solid compound must be done in a certified chemical fume hood to control dust and vapors.[7][8] If engineering controls are not available or insufficient, a NIOSH-approved N-95 respirator is required.[4]

Diagram: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Hand Hygiene Don2 2. Lab Coat / Gown Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Gown (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Hand Hygiene Doff3->Doff4

Caption: PPE donning and doffing workflow.

Section 3: Handling and Storage Procedures

Correct handling and storage are critical for maintaining the compound's purity and ensuring a safe laboratory environment.

Q: How should I properly store N-(2-chloropyridin-3-yl)cyclopropanecarboxamide?

A: The compound should be stored in its original, tightly sealed container in a dry, cool, and well-ventilated area.[8][9] Some suppliers recommend refrigerated storage at 2-8°C.[1] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could compromise the compound's integrity.

Q: What is the correct procedure for weighing and dispensing the solid?

A: All manipulations that could generate dust must be performed within a chemical fume hood or a ventilated balance enclosure.[7] Use non-sparking tools to handle the material.[5] Avoid creating dust clouds; handle the powder gently. After dispensing, securely reseal the container.

Diagram: Safe Handling Workflow

Handling_Workflow A 1. Remove from Storage B 2. Equilibrate Container to Room Temperature A->B C 3. Transfer to Chemical Fume Hood B->C D 4. Don Full PPE C->D E 5. Weigh Required Amount D->E F 6. Tightly Reseal Container E->F H 8. Decontaminate Work Area and Tools E->H After use G 7. Return to Storage F->G I 9. Doff PPE Properly H->I

Caption: Standard workflow for handling solid chemical reagents.

Section 4: Troubleshooting and Experimental FAQs

This section addresses common issues encountered during experimental work.

Q: I am having trouble dissolving the compound. What solvents should I try?

A: While specific solubility data is not widely published, we can make recommendations based on the compound's structure (a substituted pyridine and an amide). The molecule has both polar (amide) and moderately non-polar (chloropyridine ring) characteristics.

  • Start with common polar aprotic solvents: Try Dichloromethane (DCM), Chloroform, or Ethyl Acetate first.

  • If insolubility persists, move to more polar options: Solvents like Tetrahydrofuran (THF), Acetone, or Acetonitrile may be effective.

  • For highly polar requirements: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are strong solvents that are likely to dissolve the compound, but be aware they have high boiling points and can be difficult to remove.

  • Alcohols: Methanol or Ethanol could also be effective, but be cautious of potential reactivity (solvolysis) under certain conditions (e.g., elevated temperature, presence of acid/base).

Causality: The amide group can participate in hydrogen bonding, suggesting solubility in protic solvents, while the aromatic chloropyridine ring suggests solubility in organic solvents. A systematic trial is the most effective approach.

Q: My reaction is giving low yields or showing signs of degradation. What are potential causes?

A: Incompatibility is a key concern.

  • Strong Oxidizing Agents & Strong Acids: Avoid strong oxidizing agents and strong acids, as they are generally incompatible with pyridine and amide functionalities.[7][9] Strong acidic or basic conditions, especially with heat, can lead to the hydrolysis of the amide bond.

  • Thermal Stability: While data is limited, assume that prolonged exposure to high temperatures may cause decomposition. Monitor your reaction temperature closely.

Q: What is the correct procedure for an accidental spill?

A: In the event of a spill, follow these steps immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[5]

  • Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection if necessary.

  • Containment: Prevent the powder from spreading. Do not use water to clean up, as this may create a solution that is harder to contain.

  • Clean-up: Gently sweep or scoop the solid material into a suitable, labeled container for chemical waste.[9] Avoid actions that create dust.[9] Use an inert absorbent material like sand or vermiculite for any remaining residue.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste according to your institution's guidelines.[5]

Section 5: Emergency and First Aid Response

Immediate and appropriate action is critical in the event of an exposure.

Q: What are the first aid measures for exposure to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide?

A: Always show the Safety Data Sheet (SDS) to attending medical personnel. The following are general first aid guidelines.

Table 2: First Aid Procedures
Exposure RouteFirst Aid ActionRationale
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][10][11]To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11][12]To physically remove the irritant from the skin surface and reduce absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10][12]To dilute and flush out the irritant, minimizing damage to the cornea and conjunctiva.
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for advice.[5][10]To avoid aspiration of the chemical into the lungs, which can cause further damage.

Section 6: Disposal Guidelines

Q: How should I dispose of waste N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and its empty containers?

A: All waste material containing this compound must be treated as hazardous chemical waste.

  • Chemical Waste: Collect waste in a clearly labeled, sealed container. Disposal should be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or waterways.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to local regulations.[5]

References

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. (N.d.). Cole-Parmer. [Link]

  • 2-Chloropyridine Safety Data Sheet. (N.d.). Jubilant Ingrevia. [Link]

  • Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide.
  • N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. (2015). PubChem. [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

  • Power, L. (2013). Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

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Validation & Comparative

Assessment of "N-(2-chloropyridin-3-yl)cyclopropanecarboxamide" as a Kinase Inhibitor: A Data Gap Analysis and Proposed Alternative

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community, scientists, and drug development professionals,

In our commitment to providing in-depth, technically accurate, and field-proven insights, we initiated a comprehensive review of "N-(2-chloropyridin-3-yl)cyclopropanecarboxamide" to generate a comparative guide on its efficacy versus other kinase inhibitors. However, our extensive search of the public scientific literature, patent databases, and chemical registries has revealed a significant data gap.

Currently, there is no publicly available scientific information to substantiate the efficacy of "N-(2-chloropyridin-3-yl)cyclopropanecarboxamide" as a kinase inhibitor. While the chemical structure itself is documented under CAS number 519146-70-4, there are no associated publications or data detailing its biological activity, kinase inhibitory profile, or mechanism of action.

This absence of foundational data makes a direct comparison with other kinase inhibitors, as per our rigorous standards of scientific integrity, impossible at this time. A meaningful comparison guide necessitates robust experimental data, including but not limited to, IC50 values, kinase selectivity profiles, cellular potency, and in vivo efficacy.

Pivoting to a Data-Rich Alternative: A Proposed Comparative Guide on Pyridine Carboxamide-Based Kinase Inhibitors

While the originally requested compound lacks the necessary data for a comprehensive analysis, the core chemical scaffold—a pyridine carboxamide—is a well-established and highly significant pharmacophore in the development of potent and selective kinase inhibitors.

Therefore, we propose to leverage our expertise to create a valuable and data-rich comparison guide on a closely related and extensively studied class of compounds: 2-Aminopyridine-3-carboxamide derivatives as potent c-Met kinase inhibitors.

This proposed guide would offer the in-depth technical analysis and actionable insights you expect, focusing on a class of compounds with a wealth of available data. This would allow for a thorough comparison against other established c-Met inhibitors and a detailed exploration of the relevant signaling pathways and experimental methodologies.

We believe this alternative will provide significant value to your research and development endeavors by focusing on a clinically relevant and well-documented class of kinase inhibitors. We are prepared to proceed with this revised topic and deliver a comprehensive guide that meets the high standards of scientific accuracy and practical utility that you require.

We appreciate your understanding and look forward to providing you with a scientifically rigorous and insightful comparison guide on this compelling alternative topic.

A Comparative Guide to N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and Structurally Related Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Hybrid Scaffolds in Medicinal Chemistry

In the intricate process of drug discovery, the selection and optimization of molecular building blocks are paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. N-(2-chloropyridin-3-yl)cyclopropanecarboxamide emerges as a compelling scaffold, embodying a strategic convergence of two privileged motifs: the reactive 2-chloropyridine handle and the conformationally constrained cyclopropanecarboxamide. This guide provides an in-depth comparison of this building block with its structural analogs, offering experimental insights into how modifications of these core components can significantly impact synthetic utility, physicochemical properties, and biological activity. For researchers in drug development, understanding these nuances is critical for navigating the complexities of structure-activity relationships (SAR) and structure-property relationships (SPR).

The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve binding affinity through conformational restriction, and modulate physicochemical properties.[1] Concurrently, the 2-chloropyridine moiety serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[2] This guide will dissect the individual contributions of these fragments and provide a comparative analysis of relevant alternatives.

I. Synthesis and Reactivity: A Comparative Overview

The synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide and its analogs is typically achieved through a standard amide coupling reaction between the corresponding amine and acyl chloride or carboxylic acid. The efficiency of this reaction is a key consideration in the early stages of a drug discovery campaign.

Experimental Protocol: Amide Coupling

A general procedure for the synthesis of N-(heteroaryl)cyclopropanecarboxamides is as follows:

  • To a solution of 3-amino-2-chloropyridine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the reaction mixture to 0 °C.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-chloropyridin-3-yl)cyclopropanecarboxamide.

Diagram: Synthetic Workflow

General Synthesis of N-(2-chloropyridin-3-yl)cyclopropanecarboxamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 3-amino-2-chloropyridine 3-amino-2-chloropyridine Coupling Amide Coupling 3-amino-2-chloropyridine->Coupling Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->Coupling Solvent Anhydrous Solvent (e.g., DCM) Solvent->Coupling Base Base (e.g., TEA) Base->Coupling Temperature 0 °C to RT Temperature->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product N-(2-chloropyridin-3-yl)cyclopropanecarboxamide Purification->Final_Product Isolated Product Comparative Reactivity in Suzuki Coupling 2-Chloropyridine 2-Chloropyridine High Reactivity High Reactivity 2-Chloropyridine->High Reactivity 2-Fluoropyridine 2-Fluoropyridine Moderate Reactivity Moderate Reactivity 2-Fluoropyridine->Moderate Reactivity 2-Methoxypyridine 2-Methoxypyridine Low Reactivity Low Reactivity 2-Methoxypyridine->Low Reactivity

Caption: Relative reactivity of 2-substituted pyridines in Suzuki coupling.

II. Physicochemical Properties and Metabolic Stability

The introduction of a cyclopropane ring in place of more flexible alkyl groups can have a profound impact on a molecule's physicochemical properties and its metabolic fate.

Impact of the Acyl Group on Physicochemical Properties

The nature of the acyl group attached to the 3-aminopyridine core influences key drug-like properties such as lipophilicity (LogP) and polar surface area (TPSA).

Acyl GroupRepresentative AnalogCalculated LogP (cLogP)TPSA (Ų)Comments
Cyclopropyl N-(2-chloropyridin-3-yl)cyclopropanecarboxamide~2.541.9The rigid cyclopropyl group offers a good balance of lipophilicity and conformational constraint.
Isopropyl N-(2-chloropyridin-3-yl)isobutyramide~2.641.9Similar lipophilicity to cyclopropyl but with greater conformational flexibility.
Acetyl N-(2-chloropyridin-3-yl)acetamide~1.841.9Lower lipophilicity, which may improve solubility but could reduce cell permeability.
Benzoyl N-(2-chloropyridin-3-yl)benzamide~3.541.9Significantly higher lipophilicity, which may lead to poor solubility and increased off-target effects.

Note: cLogP values are estimations and can vary based on the algorithm used. TPSA remains constant for these simple amide analogs.

This comparison demonstrates that the cyclopropyl group provides a moderate level of lipophilicity, comparable to an isopropyl group, while offering the added benefit of conformational rigidity.

Metabolic Stability Considerations

The cyclopropane ring is generally considered to be metabolically robust due to the high C-H bond dissociation energy, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. [1]However, when attached to a nitrogen atom, the cyclopropyl group can be susceptible to specific metabolic pathways.

MoietyPotential Metabolic HotspotCommon Metabolic PathwaysImpact on Drug Design
Cyclopropylamide Amide bond, cyclopropyl ringAmide hydrolysis, potential for CYP-mediated ring openingGenerally stable, but ring opening can lead to reactive metabolites in some contexts. [3]
2-Chloropyridine Pyridine ring, C-Cl bondRing hydroxylation, dechlorinationThe chlorine atom can be a site for oxidative metabolism, though it is generally stable.

In a comparative context, replacing a more metabolically labile group (e.g., an isopropyl group which can undergo hydroxylation) with a cyclopropyl group is a common strategy to improve metabolic stability and prolong the half-life of a drug candidate.

III. Biological Activity and Structure-Activity Relationships (SAR)

While specific biological activity data for N-(2-chloropyridin-3-yl)cyclopropanecarboxamide is not widely published, we can infer its potential from studies on closely related analogs. For instance, N-(pyridin-2-yl)cyclopropanecarboxamide derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target for neurodegenerative diseases.

A hypothetical SAR study could involve the following comparisons:

  • Role of the Cyclopropyl Group: Comparing the biological activity of the cyclopropanecarboxamide with analogs bearing other small alkyl or cycloalkyl groups can elucidate the importance of the conformational constraint and steric bulk of the cyclopropyl ring for target engagement.

  • Role of the 2-Chloro Substituent: By synthesizing and testing analogs where the 2-chloro group is replaced by hydrogen, fluorine, or a methoxy group, one can determine the electronic and steric requirements at this position for optimal activity. A chloro group can engage in halogen bonding or provide a specific steric fit within a binding pocket.

  • Positional Isomerism: Comparing the 3-amino-2-chloropyridine isomer with other isomers, such as 2-amino-3-chloropyridine or 5-amino-2-chloropyridine, can reveal the importance of the relative positioning of the amide and chloro substituents for biological activity.

Conclusion: A Versatile Building Block with Tunable Properties

N-(2-chloropyridin-3-yl)cyclopropanecarboxamide represents a highly valuable building block in medicinal chemistry, offering a unique combination of features:

  • Synthetic Tractability: The 2-chloro group provides a reliable handle for late-stage functionalization via cross-coupling reactions.

  • Favorable Physicochemical Properties: The cyclopropyl group imparts conformational rigidity and moderate lipophilicity, which can be advantageous for optimizing drug-like properties.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to oxidative metabolism compared to acyclic alkyl groups.

By understanding the comparative performance of this building block against its structural analogs, researchers can make more informed decisions in the design and optimization of novel drug candidates. The strategic interplay between the cyclopropanecarboxamide and the 2-chloropyridine moieties provides a rich platform for fine-tuning molecular properties to achieve the desired therapeutic profile.

References

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • PubMed Central (PMC). (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]

  • PubMed. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. [Link]

  • PubMed Central (PMC). (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.